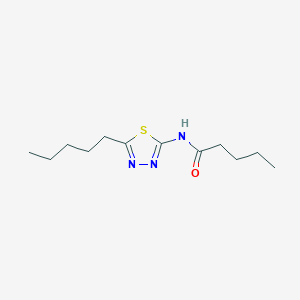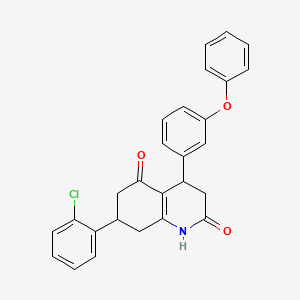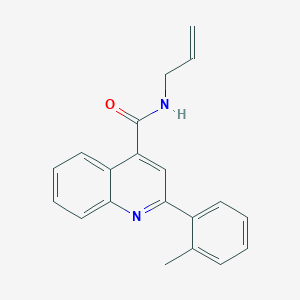![molecular formula C23H26BrN3O2 B4846922 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4846922.png)
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
Descripción general
Descripción
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. This mechanism of action is responsible for the anxiolytic and antidepressant effects of 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine. Additionally, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to increase levels of serotonin and dopamine in the brain, leading to increased mood and decreased anxiety. 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has also been shown to decrease levels of inflammatory cytokines, suggesting potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has several advantages in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research. Additionally, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has a well-established mechanism of action and has been extensively studied in animal models. However, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine research. One area of interest is the development of 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine analogs with improved pharmacological properties, such as increased solubility and decreased toxicity. Additionally, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine could be studied in combination with other drugs for potential synergistic effects. Finally, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine could be studied in clinical trials for its potential therapeutic applications in various fields of medicine.
Aplicaciones Científicas De Investigación
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
[1-(4-bromobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3O2/c24-20-8-6-18(7-9-20)22(28)26-12-10-19(11-13-26)23(29)27-16-14-25(15-17-27)21-4-2-1-3-5-21/h1-9,19H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRHFKSQLXOCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846839.png)
![5-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846842.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4846847.png)

![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4846855.png)

![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4846871.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)


![N-(2,4-difluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4846943.png)
![ethyl 4-({[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4846958.png)
![methyl 3-{[(3-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4846963.png)